![molecular formula C18H19N3O4S3 B3012062 N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-1-(噻吩-2-磺酰基)吡咯烷-2-甲酰胺 CAS No. 1097191-17-7](/img/structure/B3012062.png)

N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-1-(噻吩-2-磺酰基)吡咯烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

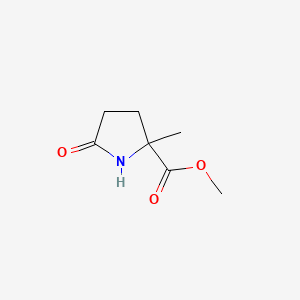

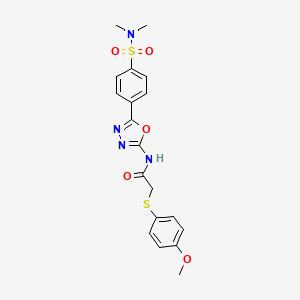

The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxy group, a methylbenzothiazole group, a thiophenylsulfonyl group, and a pyrrolidine carboxamide group . These functional groups could potentially give the compound a variety of interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and thiophene rings would likely contribute to the rigidity of the molecule, while the methoxy and carboxamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it could potentially have a high melting point due to the presence of the rigid benzothiazole and thiophene rings .科学研究应用

Anti-Cancer Activity

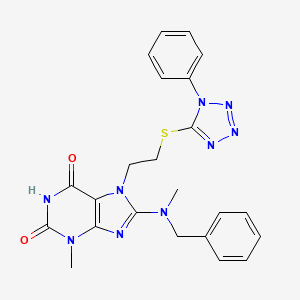

This compound has demonstrated promising anti-cancer properties. Isoxazole derivatives of this molecule were synthesized and evaluated for cytotoxicity. They exhibited activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Notably, the Colo205 cell line was particularly sensitive to these derivatives, with IC50 values ranging from 5.04 to 13 μM . Further studies are warranted to explore its potential as a therapeutic agent in cancer treatment.

Cell Cycle Regulation

Compound 20c, one of the promising derivatives, induced G2/M cell cycle arrest in Colo205 cells. This effect could be valuable in controlling cell proliferation and preventing uncontrolled growth . Investigating the underlying molecular mechanisms would provide deeper insights into its mode of action.

p53 Activation

The levels of p53, a critical tumor suppressor protein, significantly increased in Colo205 cells treated with compound 20c. Activation of p53 plays a pivotal role in maintaining the balance between cell proliferation and apoptosis. Compound 20c appears to act as a small-molecule activator of p53, making it an intriguing candidate for further biological testing .

Mitochondrial Pathways

Alterations in mitochondrial proteins, such as Bcl-2 and Bax, were observed upon treatment with compound 20c. These changes likely contributed to apoptosis by accelerating caspase expression. Understanding the precise interactions within mitochondrial pathways could enhance our knowledge of its anti-cancer effects .

Brain Penetration and Muscarinic Receptor Modulation

While not directly related to cancer, another compound, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide (ML293) , has been discovered as a brain-penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. This receptor is implicated in neurological disorders, making ML293 a potential candidate for therapeutic intervention .

Structural Insights

The molecular structure of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide provides valuable information for drug design and optimization. Researchers can explore its interactions with target proteins and predict its pharmacokinetic properties.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S3/c1-11-7-8-13(25-2)15-16(11)27-18(19-15)20-17(22)12-5-3-9-21(12)28(23,24)14-6-4-10-26-14/h4,6-8,10,12H,3,5,9H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFGGXLOKSUBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)